(4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron

Description

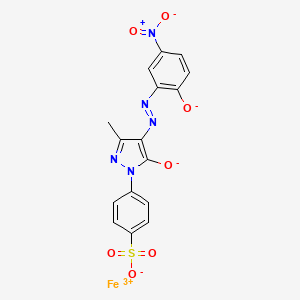

This iron(III) complex features a pyrazole backbone substituted with a 2-hydroxy-5-nitrophenylazo group and a benzenesulfonate moiety. The azo (-N=N-) linkage connects the pyrazole ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) to the aromatic nitro group, while the sulfonate (-SO₃⁻) group enhances solubility and stabilizes the metal center. Such structures are typically explored for applications in catalysis, dyes, or bioinorganic chemistry due to their redox-active metal center and conjugated π-system .

Properties

CAS No. |

72479-34-6 |

|---|---|

Molecular Formula |

C16H10FeN5O7S |

Molecular Weight |

472.2 g/mol |

IUPAC Name |

iron(3+);4-[3-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13N5O7S.Fe/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);/q;+3/p-3 |

InChI Key |

CSKHLGWRCAIZBM-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Biological Activity

The compound (4-(4,5-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))iron, commonly referred to as Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-)chromate(2-), is a complex organic compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and dye technology.

The molecular formula of the compound is , with a molecular weight of approximately 433.4 g/mol. It contains functional groups such as azo, sulfonic acid, and pyrazolone, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its azo group, which can undergo reversible changes in electronic structure upon interaction with light or other stimuli. This property is particularly useful in dye applications where color changes are desired. The sulfonic acid group enhances solubility and interaction with substrates, making it effective in various applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazolones, including this compound, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, Schiff bases derived from 4-acylpyrazolones have been widely studied for their high antibacterial activation . The presence of the metal ion (iron in this case) may further enhance the antimicrobial efficacy due to its role in biological systems.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. The presence of hydroxyl groups in the structure may contribute to this activity by donating electrons to neutralize free radicals.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity makes it a potential candidate for further development as an anticancer agent. Preliminary studies suggest that the mechanism may involve apoptosis induction in cancer cells .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 84682-46-2 |

| Molecular Weight | 433.4 g/mol |

| Solubility | Soluble in water |

| Biological Activity | Antimicrobial, Antioxidant |

| Potential Applications | Dye chemistry, Anticancer research |

Case Studies

- Antibacterial Efficacy : A study conducted by Li et al. (1997) demonstrated that pyrazolone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the influence of structural modifications on antimicrobial potency.

- Cytotoxicity Profile : Research published in 2010 evaluated the cytotoxic effects of various pyrazolone derivatives on human cancer cell lines. The results indicated that specific modifications enhanced cytotoxic effects while minimizing toxicity to normal cells.

- Antioxidant Activity Evaluation : A comparative study assessed the antioxidant properties of several azo compounds, including this one. The findings suggested that the compound effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole-azo-sulfonate derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Key Differences and Implications

Metal Coordination: The target compound’s Fe³⁺ center distinguishes it from non-metallic analogs. This introduces redox activity and paramagnetism, which are absent in sodium or protonated sulfonate derivatives .

Substituent Positioning :

- The 2-hydroxy-5-nitro group on the phenyl ring (target compound) creates a steric and electronic environment distinct from analogs with nitro at position 4 () or chlorine substituents (). This affects ligand-metal charge transfer and UV-Vis absorption .

- The sulfonate group in the iron complex enhances aqueous solubility compared to sulfonamide () or free sulfonic acid () derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.